molecular formula C9H8FNO4 B2951790 3-(2-Fluoro-6-nitrophenoxy)oxetane CAS No. 1356113-82-0

3-(2-Fluoro-6-nitrophenoxy)oxetane

Cat. No.: B2951790
CAS No.: 1356113-82-0
M. Wt: 213.164
InChI Key: SDPFKSZEFUANDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxetane typically involves the reaction of 2-fluoro-6-nitrophenol with oxetane. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-nitrophenoxy)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-6-nitrophenoxy)oxetane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)oxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-nitrophenoxy)oxetane
  • 3-(2-Bromo-6-nitrophenoxy)oxetane
  • 3-(2-Methyl-6-nitrophenoxy)oxetane

Uniqueness

3-(2-Fluoro-6-nitrophenoxy)oxetane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-fluoro-6-nitrophenoxy)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c10-7-2-1-3-8(11(12)13)9(7)15-6-4-14-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPFKSZEFUANDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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